Dual LSD1/MAO‑B Target Engagement Versus Monofunctional Dimethyl Analog
According to the Therapeutic Target Database (TTD), N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethoxyaniline is annotated as an inhibitor of both lysine‑specific histone demethylase 1 (LSD1/KDM1A) and monoamine oxidase B (MAO‑B) [1]. In contrast, the closely related 2,5‑dimethyl analog (N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethylaniline, CAS 1040687‑58‑8) has no reported LSD1 or MAO‑B activity in any public database, consistent with the requirement of the 2,5‑dimethoxy motif for FAD‑cofactor engagement . Target annotation is derived from the patent literature (PMID: 25399762), establishing the compound as part of Oryzon Genomics’ bispecific LSD1/MAO‑B patent estate [2].
| Evidence Dimension | Target profile (inhibition annotation) |
|---|---|
| Target Compound Data | LSD1: inhibitor; MAO-B: inhibitor (TTD D0Q1EG) |
| Comparator Or Baseline | N‑[2‑(isopentyloxy)benzyl]‑2,5‑dimethylaniline (CAS 1040687‑58‑8): No LSD1 or MAO‑B activity reported in public databases |
| Quantified Difference | Qualitative target enrichment (dual vs. none reported); numerical IC50 values for the target compound are not publicly available. |
| Conditions | Target annotation based on patent-derived TTD records; no publicly disclosed biochemical IC50 data identified |
Why This Matters
For epigenetic research programs requiring concurrent inhibition of LSD1‑mediated histone demethylation and MAO‑B‑mediated dopamine catabolism, the 2,5‑dimethoxy substitution is a non‑negotiable structural determinant that simpler dimethyl analogs lack.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Q1EG. Innovative Drug Research and Bioinformatics Group. View Source
- [2] Carradori, S., & Petzer, J. P. (2015). Novel monoamine oxidase inhibitors: a patent review (2012–2014). Expert Opinion on Therapeutic Patents, 25(1), 91–110. PMID: 25399762. View Source
